2-Tert-butyl-4-fluorophenol
Overview
Description
2-Tert-butyl-4-fluorophenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a tert-butyl group and a fluorine atom attached to a benzene ring
Mechanism of Action
Target of Action
Similar compounds such as 2,4-ditert butyl phenol have been found to exhibit antifungal, antioxidant, and cancer-fighting properties .
Mode of Action
It’s known that the compound has antioxidant effects, effectively suppressing oxidation and preventing material degradation and disintegration . It can neutralize free radicals and reduce reactive oxygen species production, making it valuable in stabilizing various compounds .
Biochemical Pathways
The compound’s antioxidant properties suggest that it may be involved in pathways related to oxidative stress and free radical scavenging .
Pharmacokinetics
Similar compounds such as 2-tert-butyl-4-cyclohexyl nicotinate have been studied for their pharmacokinetics and metabolism .
Result of Action
Similar compounds such as 2,4-ditert butyl phenol have been found to exhibit antifungal activity against botrytis cinerea and cytotoxic activity against mcf-7 cells (a breast carcinoma cell line) .
Action Environment
Similar compounds such as benzoic acid and 2,2’-methylenebis (6-tert-butyl-4-methylphenol) have been studied for their effects on the metabolome of flue-cured tobacco and rhizosphere microbial communities .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as 2,4-Ditert butyl phenol, have antioxidant effects . They are known to suppress oxidation effectively, preventing material degradation and disintegration
Cellular Effects
The cellular effects of 2-Tert-butyl-4-fluorophenol are also not fully known. Studies on similar compounds suggest that they can have significant effects on cells. For example, 2,4-Ditert butyl phenol has been found to inhibit cell growth . It is possible that this compound could have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butyl-4-fluorophenol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The fluorination can be carried out using a fluorinating agent like hydrogen fluoride or a fluorine gas under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by fluorination. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Tert-butyl-4-fluorophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
2-Tert-butyl-4-fluorophenol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals, including antioxidants and UV absorbers
Comparison with Similar Compounds
2,4-Di-tert-butylphenol: This compound has two tert-butyl groups and is used in the production of antioxidants and UV absorbers.
2-tert-Butylphenol: Similar to 2-tert-butyl-4-fluorophenol but lacks the fluorine atom, affecting its chemical properties and applications.
Uniqueness: this compound is unique due to the presence of both a tert-butyl group and a fluorine atom, which confer distinct chemical and physical properties. These features make it valuable for specific applications where enhanced stability and lipophilicity are desired .
Properties
IUPAC Name |
2-tert-butyl-4-fluorophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6,12H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCERNOPRZOOFSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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